1-Cyano-5-iodonaphthalene
CAS No.:
Cat. No.: VC20146317
Molecular Formula: C11H6IN
Molecular Weight: 279.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6IN |
|---|---|
| Molecular Weight | 279.08 g/mol |
| IUPAC Name | 5-iodonaphthalene-1-carbonitrile |
| Standard InChI | InChI=1S/C11H6IN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H |
| Standard InChI Key | FOHZMCAFCHLKCT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C=CC=C(C2=C1)I)C#N |
Introduction
Structural Elucidation and Molecular Identity
Molecular Framework and Substituent Effects
The naphthalene core consists of two fused benzene rings, with positions numbered according to IUPAC conventions (Figure 1) . The 1-cyano-5-iodonaphthalene structure places the cyano group at position 1 (first ring) and iodine at position 5 (second ring), creating a meta-substitution pattern across the fused rings. This arrangement induces significant electronic asymmetry, with the cyano group exerting a strong electron-withdrawing effect (-I and -M) and iodine contributing polarizability due to its large atomic radius .
Table 1: Key Molecular Descriptors
Synthetic Methodologies
Electrophilic Substitution Pathways
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Cyano Group Installation: Lithiation at position 1 using n-butyllithium, followed by quenching with cyanogen bromide (BrCN), yields 1-cyanonaphthalene .
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Iodination at Position 5: Subsequent iodination via copper-catalyzed coupling (Ullmann-type) or photochemical activation ensures precise positioning .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyanation | n-BuLi, BrCN, THF, -78°C → RT | 68% | |
| Iodination | CuI, KI, DMF, 110°C, 24h | 52% |
Physicochemical Properties
Thermal and Spectral Characteristics
The compound’s melting point is estimated at 85–90°C, extrapolated from analogous 1-substituted naphthalenes . Its UV-Vis spectrum (λmax ≈ 290 nm in acetonitrile) reflects π→π* transitions perturbed by substituents . The infrared spectrum shows a sharp C≡N stretch at ~2230 cm⁻¹ and C-I stretching at 500–600 cm⁻¹ .
Solubility and Stability
1-Cyano-5-iodonaphthalene exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO). It is sensitive to UV light, necessitating storage in amber vials under inert atmospheres .
Reactivity and Functionalization
Cross-Coupling Applications
The iodine substituent serves as a versatile handle for transition-metal-catalyzed couplings:
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Suzuki-Miyaura: Pd(PPh₃)₄-mediated coupling with aryl boronic acids yields biaryl derivatives (e.g., 1-cyano-5-(4-methoxyphenyl)naphthalene) .
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Cyano Group Transformations: Hydrolysis to carboxylic acids (H₂SO₄/H₂O) or reduction to amines (LiAlH₄) expands utility in medicinal chemistry .
Applications in Materials Science
Organic Electronics
The compound’s planar structure and electron-deficient nature make it a candidate for electron-transport layers in OLEDs. Density functional theory (DFT) calculations predict a LUMO energy of -3.2 eV, ideal for charge injection .
Coordination Chemistry
Iodine’s polarizability enables ligand design for transition-metal complexes. Preliminary studies indicate weak coordination to Ag(I) centers in supramolecular assemblies .
| Parameter | Recommendation |
|---|---|
| Personal protective equipment | Nitrile gloves, lab coat, goggles |
| Storage | -20°C, desiccated, dark |
| Disposal | Incineration (high-temperature) |
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